molecular formula C12H15N3O2S2 B14250099 [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol CAS No. 499197-32-9

[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol

Cat. No.: B14250099
CAS No.: 499197-32-9
M. Wt: 297.4 g/mol
InChI Key: FSDBLDXZNAOSDA-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a methylsulfanyl group at the 2-position, a morpholin-4-yl group at the 4-position, and a methanol group at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as substituted acrylonitriles and thiourea derivatives, under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Morpholin-4-yl Substitution: The morpholin-4-yl group is typically introduced through nucleophilic substitution reactions using morpholine.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanol group, converting it to corresponding hydrocarbons.

    Substitution: The compound can participate in various substitution reactions, especially at the morpholin-4-yl and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are frequently employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methylsulfanyl)-4-(piperidin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol: Similar structure but with a piperidin-4-yl group instead of a morpholin-4-yl group.

    [2-(Methylsulfanyl)-4-(pyrrolidin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol: Similar structure but with a pyrrolidin-4-yl group instead of a morpholin-4-yl group.

Uniqueness

The presence of the morpholin-4-yl group in [2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

499197-32-9

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

(2-methylsulfanyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C12H15N3O2S2/c1-18-12-13-10(15-2-4-17-5-3-15)9-6-8(7-16)19-11(9)14-12/h6,16H,2-5,7H2,1H3

InChI Key

FSDBLDXZNAOSDA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2C=C(SC2=N1)CO)N3CCOCC3

Origin of Product

United States

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